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Compound of Interest

Compound Name: T-448

cat. No.: B15583452

Abstract

TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the
kisspeptin 1 receptor (KISS1R).[1][2][3] It is an analog of the C-terminus of kisspeptin-54,
designed to have improved stability and water solubility.[1][4] This document provides a
comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism
of action through the KISS1R signaling pathway, and a summary of key experimental data and
protocols.

Molecular Structure of TAK-448

TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16014.[3][5] The
sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-
NH2.[1][3]

Molecular Details:

Property Value Source
Molecular Formula C58H80N16014 [31[5]
Molecular Weight 1225.36 g/mol [3]

CAS Number 1234319-68-6 [3][5]
Synonyms MVT-602, RVT-602 [61[7]
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A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

Analogs of TAK-448

The development of TAK-448 involved the synthesis and evaluation of several analogs of the
metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high
KISS1R agonistic activity.

One notable analog is TAK-683, another investigational kisspeptin analog developed by
Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent
agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key
difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has
a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various
positions of the parent peptide to enhance stability and activity.[1]

Mechanism of Action and Signaling Pathway

TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-
coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that
is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gaqg/11 pathway. This leads to the
activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-
bisphosphate (P1P2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This
signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone
(GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to
KISS1R and its subsequent coupling to both Gg/11 and Gi/o pathways.[9][11]
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KISS1R Signaling Pathway Activated by TAK-448.

Experimental Data
Pharmacodynamic and Pharmacokinetic Properties

Studies in healthy males and patients with prostate cancer have demonstrated that continuous
administration of TAK-448 leads to a profound and sustained suppression of testosterone to

castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects[4]

Parameter Value

Time to Maximum Plasma Concentration (Tmax) 0.25 - 0.5 hours

Median Terminal Elimination Half-life 1.4 - 5.3 hours

Table 2: In Vivo Efficacy of TAK-448
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Study Population Dosing Regimen Key Findings Reference
) ) Testosterone dropped
14-day sc infusion ]
Healthy Males to below-castration [4]
(>0.1 mg/d)
levels by day 8.
Testosterone
decreased to <20
Prostate Cancer 12 or 24 mg sc-depot ng/dLin 4 of 5 ]
Patients injections patients. PSA
decreased >50% in all
patients at 24 mg.
Continuous sc Plasma testosterone
Male Rats administration (=10 reduced to castrate [8]
pmol/h) levels within 3-7 days.
In Vitro Activity
TAK-448 is a potent and full agonist of the KISS1R.
Table 3: In Vitro Agonistic Activity of TAK-448
Assay Species EC50 / IC50 Reference
KISS1R Agonistic
o Rat Comparable to Kp-10 [8]
Activity

Experimental Protocols

Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.

Methodology:

o Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and

harvested. The cell membranes are then prepared by homogenization and centrifugation.
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e Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin
analog (e.g., [1251]-KP-10) in the presence and absence of varying concentrations of the test
compound (e.g., TAK-448).

o Separation and Detection: The bound and free radioligand are separated by filtration. The
radioactivity of the filter-bound complex is then measured using a gamma counter.

o Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the
test compound, which is a measure of its binding affinity.[12]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.mdpi.com/1422-0067/26/10/4890
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Culture KISS1R-
expressing cells

Prepare cell
membranes

Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

In Vivo Efficacy Studies in a Rat Prostate Cancer Model
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These studies are designed to evaluate the anti-tumor activity of TAK-448.
Methodology:

» Animal Model: An androgen-sensitive prostate cancer model is established, for example, by
xenografting VCaP cells into male rats.[13]

o Drug Administration: The animals are treated with TAK-448 via a specified route and dosing
schedule (e.g., subcutaneous depot injection).[14]

e Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostate-
specific antigen (PSA) are also measured.

» Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and
reproductive organs are excised and weighed.

o Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and
biomarker levels between the treated and control groups.[13][14]

Conclusion

TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent
testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling
pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been
evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise
as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further
clinical development will be necessary to fully establish its safety and efficacy in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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